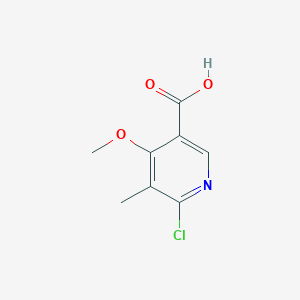
6-Chloro-4-methoxy-5-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methoxy-5-methylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid, featuring a chloro, methoxy, and methyl group substitution on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-methoxy-5-methylnicotinic acid using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methoxy-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methoxy-5-methylnicotinic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 6-Chloro-4-methoxy-5-methylpyridine-3-carboxylic acid.
Reduction: 4-Methoxy-5-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-4-methoxy-5-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methoxy-5-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, methoxy, and methyl groups on the pyridine ring can influence the compound’s binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate certain biochemical processes through its structural features.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-4-methylnicotinic acid
- 4-Methoxy-5-methylnicotinic acid
- 6-Chloro-4-methoxy-3-methylnicotinic acid
Comparison
6-Chloro-4-methoxy-5-methylnicotinic acid is unique due to the specific combination of chloro, methoxy, and methyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the chloro group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The methoxy group can influence the compound’s solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
6-chloro-4-methoxy-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-4-6(13-2)5(8(11)12)3-10-7(4)9/h3H,1-2H3,(H,11,12) |
Clave InChI |
HJMSBLUSIJTZRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1Cl)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















